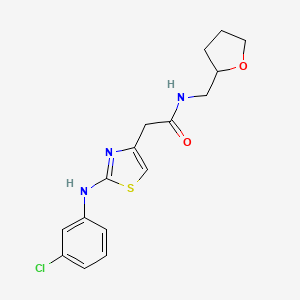
2-(2-((3-chlorophenyl)amino)thiazol-4-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-((3-chlorophenyl)amino)thiazol-4-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C16H18ClN3O2S and its molecular weight is 351.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(2-((3-chlorophenyl)amino)thiazol-4-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C15H18ClN3OS, with a molecular weight of approximately 319.84 g/mol. The structure features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Research indicates that thiazole derivatives, including this compound, may exert their biological effects through various mechanisms:
- Inhibition of Enzymatic Activity : Thiazoles have been shown to inhibit key enzymes involved in disease processes, such as cyclooxygenase (COX) enzymes, which are crucial in inflammation and pain pathways .
- Antioxidant Activity : Some studies suggest that thiazole compounds can act as antioxidants, potentially protecting cells from oxidative stress .
- Induction of Apoptosis : There is evidence that certain thiazole derivatives can induce apoptosis in cancer cells by activating specific signaling pathways .
Biological Activity Data
The following table summarizes key findings related to the biological activity of the compound:
Case Study 1: Anticancer Potential
A study conducted on various cancer cell lines demonstrated that the compound significantly inhibited cell proliferation and induced apoptosis. The mechanism involved the activation of caspase pathways and modulation of Bcl-2 family proteins, which are critical regulators of apoptosis.
Case Study 2: Anti-inflammatory Effects
In a model of acute inflammation, administration of the compound resulted in a marked decrease in edema and inflammatory cytokines. This suggests its potential as a therapeutic agent for inflammatory diseases.
Research Findings
Recent investigations have focused on optimizing the structure of thiazole derivatives to enhance their biological activities. Modifications at the 2-position of the thiazole ring have been shown to increase potency against specific targets such as GPX4, a protein implicated in ferroptosis—a form of regulated cell death associated with cancer therapy resistance .
属性
IUPAC Name |
2-[2-(3-chloroanilino)-1,3-thiazol-4-yl]-N-(oxolan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O2S/c17-11-3-1-4-12(7-11)19-16-20-13(10-23-16)8-15(21)18-9-14-5-2-6-22-14/h1,3-4,7,10,14H,2,5-6,8-9H2,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTHJUWMEXINZJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CC2=CSC(=N2)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














